REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][CH:5]([C:12]1[C:21](=[O:22])[O:20][C:19]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:13]=1[OH:23])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:3].C(=O)([O-])[O-].[K+:28].[K+].O>CC(O)C>[CH3:1][C:2]([CH2:4][CH:5]([C:12]1[C:21](=[O:22])[O:20][C:19]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:13]=1[O-:23])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[K+:28] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C=1C=CC=CC1)C2=C(C=3C=CC=CC3OC2=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C=1C=CC=CC1)C2=C(C=3C=CC=CC3OC2=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
ranging from room temperature to the boiling point of the solvent for a time of from about 1 hour to about 5 hours
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
WAIT
|
Details
|
the preferred reaction time is from about 2 hours to about 3 hours
|
Type
|
CUSTOM
|
Details
|
The unreacted carbonate is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The warfarin potassium is precipitated
|
Type
|
CUSTOM
|
Details
|
isolated as a pure crystalline solid by filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
Warfarin potassium
|
Type
|
product
|
Smiles
|
CC(=O)CC(C=1C=CC=CC1)C2=C(C=3C=CC=CC3OC2=O)[O-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |